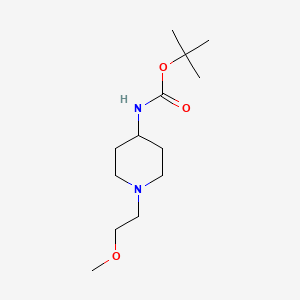

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate

Overview

Description

tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It helps in understanding the interactions between these compounds and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs, particularly those targeting neurological and psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals used in various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- tert-Butyl 1-(2-methoxyethyl)-4-(piperazin-1-ylsulfonyl)piperidine-4-carboxylate

- tert-Butyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate

- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxyethyl groups allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

Tert-butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H26N2O3. The compound features a piperidine ring substituted with a tert-butyl group and a methoxyethyl chain, which may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

- Neurotransmitter Modulation : The compound's structure suggests potential interactions with acetylcholine receptors, which could impact cognitive functions and neuroprotection.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for reducing inflammation in neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant biological activity:

- Cell Viability : Studies show that the compound can enhance cell viability in neuronal cell lines exposed to toxic agents like amyloid-beta (Aβ), indicating protective effects against neurotoxicity.

- Cytokine Inhibition : It has been observed to inhibit the release of inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Case Studies

Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential effects of this compound:

-

Study on Neuroprotection :

- Objective : Assess the protective effect against Aβ-induced toxicity.

- Findings : The compound improved cell viability by approximately 62% in the presence of Aβ, demonstrating its potential for neuroprotective applications.

-

Anti-inflammatory Activity :

- Objective : Investigate cytokine modulation.

- Results : Significant reductions in TNF-α and IL-1β levels were observed, suggesting that the compound could mitigate inflammatory responses associated with neurodegeneration.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Cell Viability Improvement (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|

| This compound | 62 | 45 | 40 |

| Related Compound A (e.g., M4) | 50 | 30 | 35 |

| Related Compound B (e.g., M5) | 55 | 25 | 30 |

Properties

IUPAC Name |

tert-butyl N-[1-(2-methoxyethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPUAIAFWNKMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.